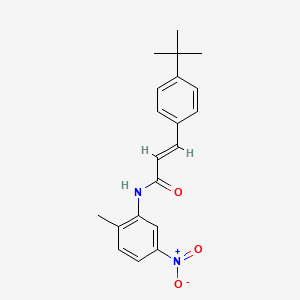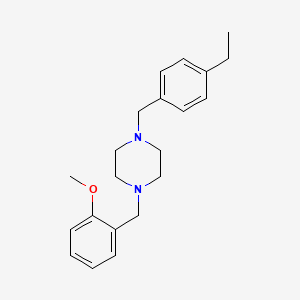
2-(anilinocarbonyl)phenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(anilinocarbonyl)phenyl 2-methoxybenzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as benzamide 2-methoxyphenyl 2-(phenylamino) benzoate and is commonly used in the synthesis of organic compounds.
Mécanisme D'action
The exact mechanism of action of 2-(anilinocarbonyl)phenyl 2-methoxybenzoate is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of enzymes involved in inflammation, cancer, and bacterial growth. It may also interact with cellular signaling pathways to modulate cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(anilinocarbonyl)phenyl 2-methoxybenzoate in lab experiments is its versatility. The compound can be used in a wide range of applications, from synthesis of organic compounds to studies on inflammation, cancer, and bacterial growth. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for research on 2-(anilinocarbonyl)phenyl 2-methoxybenzoate. One area of interest is the development of new compounds based on this compound for use in drug development. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(anilinocarbonyl)phenyl 2-methoxybenzoate involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This compound is then reacted with 2-methoxyphenol in the presence of a base to form 2-methoxybenzoic acid 2-chloro-2-(hydroxyphenyl) ester. The final step involves the reaction of this compound with aniline to form this compound.
Applications De Recherche Scientifique
2-(anilinocarbonyl)phenyl 2-methoxybenzoate has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been used in the synthesis of organic compounds and as a reagent in chemical reactions.
Propriétés
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-25-18-13-7-6-12-17(18)21(24)26-19-14-8-5-11-16(19)20(23)22-15-9-3-2-4-10-15/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCIGCZAEAZVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793289.png)
![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![2-[(4-iodo-2-methylphenyl)amino]-N'-(4-pyridinylmethylene)butanohydrazide](/img/structure/B5793301.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5793314.png)

![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)


![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)


